

In Vitro Activity of MC3629: A Technical Overview

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Compound of Interest

Compound Name: MC3629

Cat. No.: B8647003

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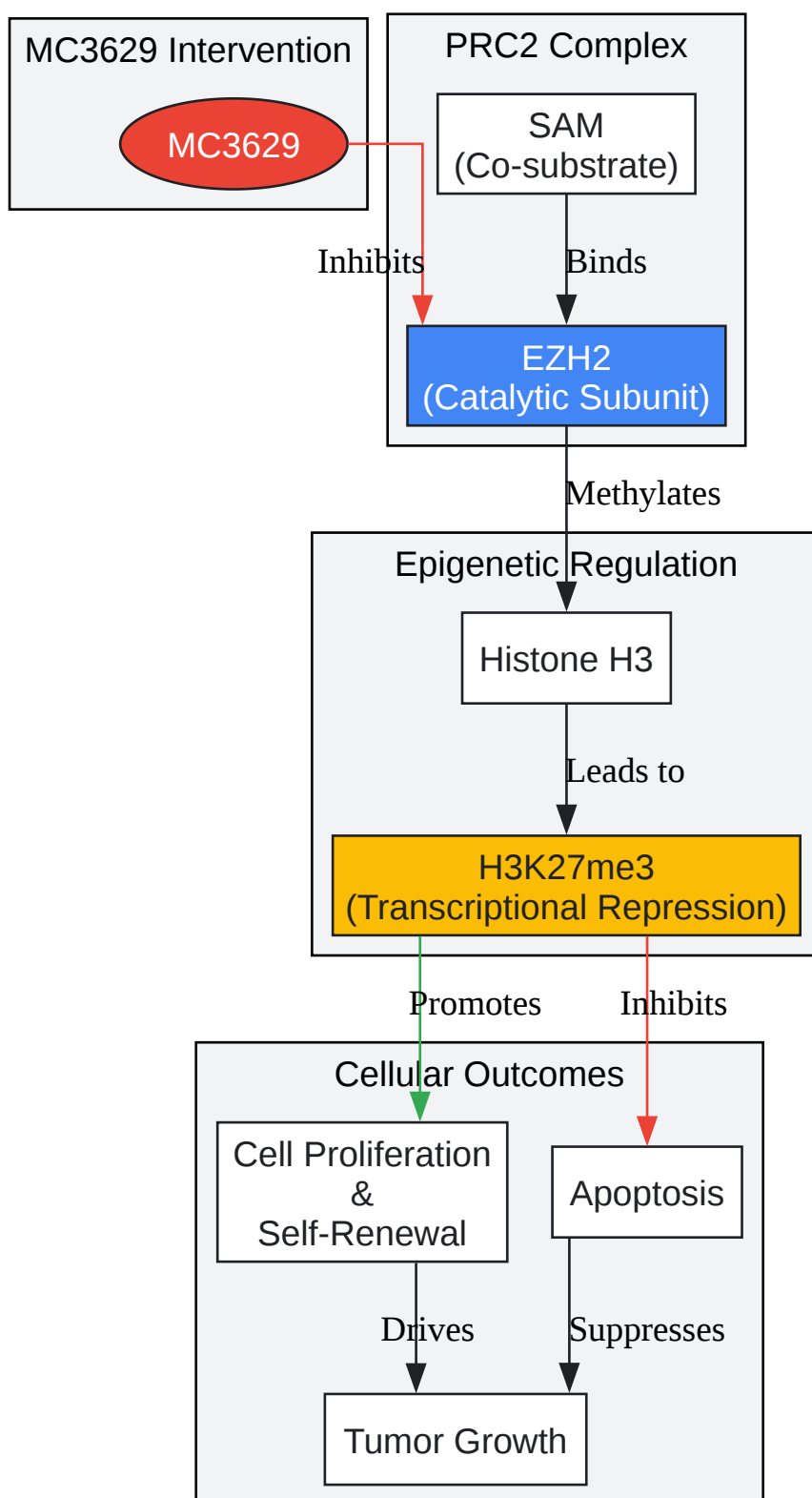
Introduction

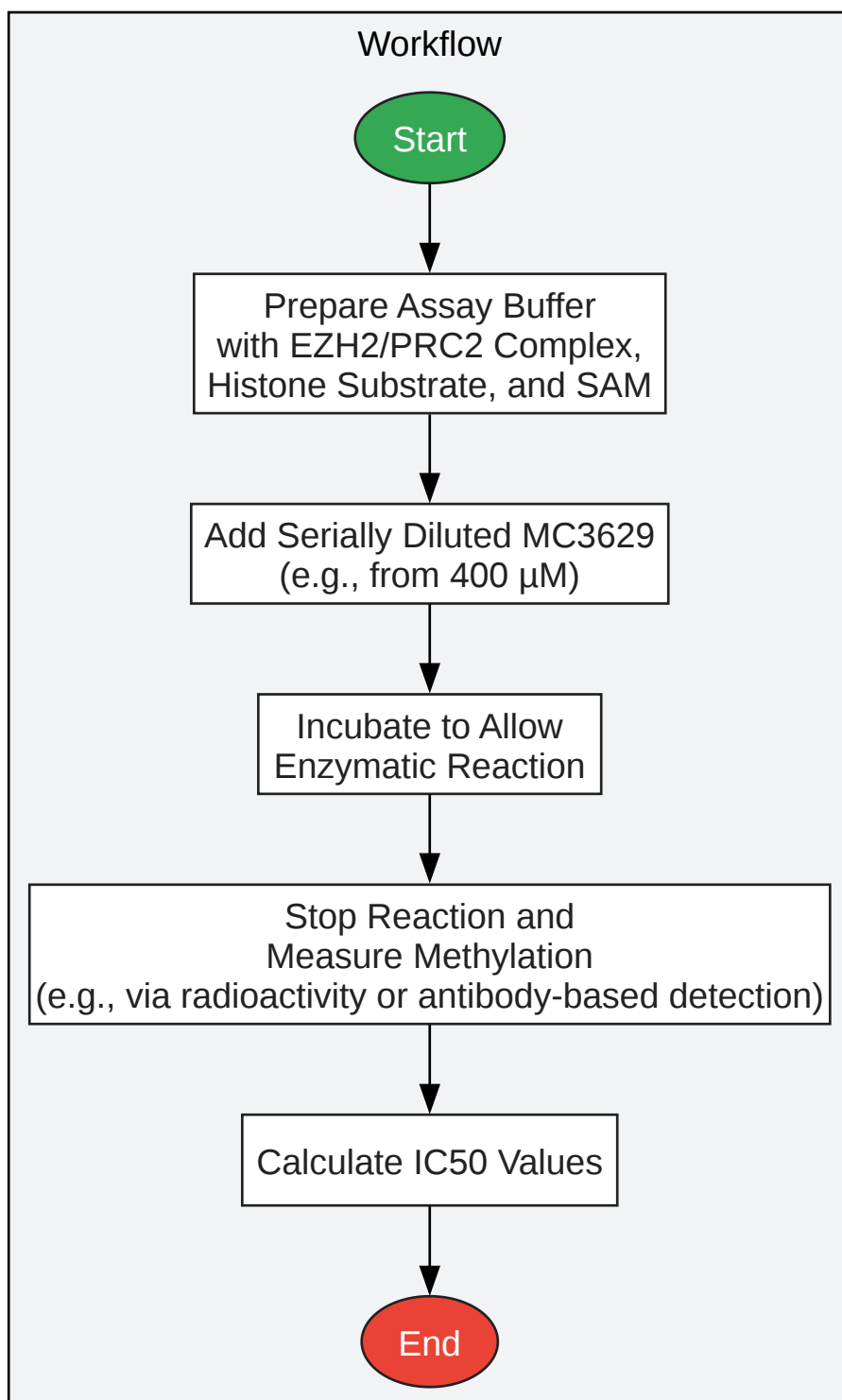
MC3629 is a novel, pyrazole-based small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). Developed as a simplified analog of the known EZH2 inhibitors EPZ005687 and GSK2816126, **MC3629** demonstrates significant anti-tumor activity, particularly in preclinical models of Sonic Hedgehog (SHH) subgroup medulloblastoma (MB). This document provides a comprehensive overview of the in vitro activity of **MC3629**, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

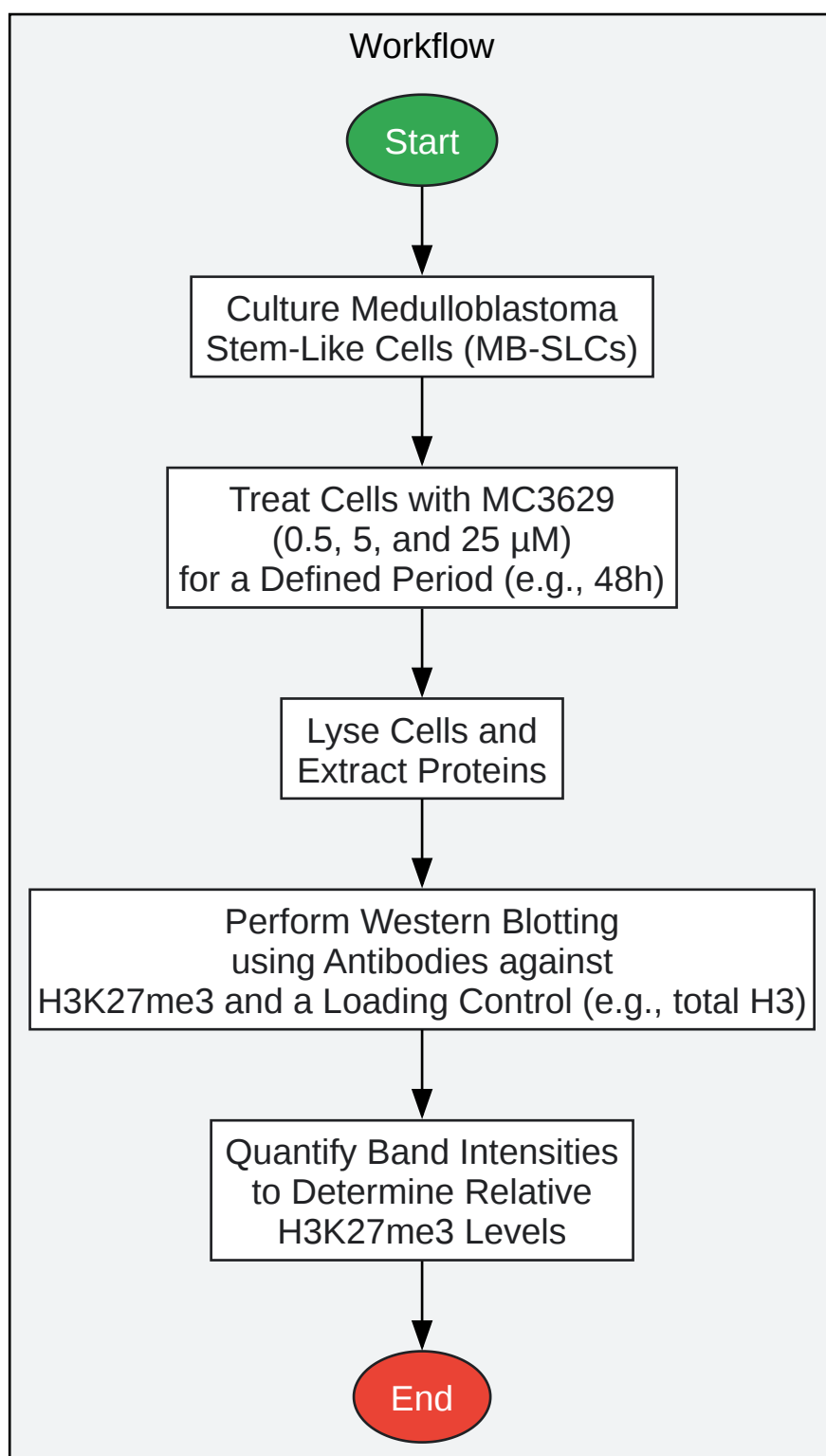
Core Mechanism of Action: EZH2 Inhibition

MC3629 functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By blocking the enzymatic activity of EZH2, **MC3629** prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. The inhibition of EZH2 by **MC3629** leads to a reduction in global H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. This ultimately results in the impairment of cancer cell proliferation and self-renewal, and the induction of apoptosis.

Signaling Pathway of MC3629 Action







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